Welcome to the BenchChem Online Store!
molecular formula C4F8O2 B1616868 Propanoyl fluoride, 2,2,3,3-tetrafluoro-3-(trifluoromethoxy)- CAS No. 425-38-7

Propanoyl fluoride, 2,2,3,3-tetrafluoro-3-(trifluoromethoxy)-

Cat. No. B1616868
M. Wt: 232.03 g/mol
InChI Key: ZAKJNULOUJTZMO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US07655591B2

Procedure details

A 5-L round bottom 3-neck flask equipped with a −78° C. condenser and mechanical stirred was charged with 1025 g of methanol and 300 g of sodium fluoride. 3-Trifluoromethoxytetrafluoropropionyl fluoride (1561 g, 6.7 mol), prepared as described in Example 1 of U.S. Pat. No. 6,482,979 (Hintzer et al.), was added to the flask at −20° C. The reaction mixture was washed with 800 g water and phased split to give 1490 g of methyl-3-trifluoromethoxypropionate for a 91% yield after fractionation. A 5-liter round bottom flask equipped with a mechanical stirrer, a −78° C. condenser and addition funnel was charged with 1463 g of methyl-3-trifluoromethoxypropionate (6 mol) and 940 g of dimethylformamide. The mixture was stirred at room temperature and 125 g of ammonia (7.4 mol) was added to convert the ester to amide. Methanol was vacuum stripped and 1160 g of pyridine (14.7 mol) was added. The mixture was cooled to −14° C. and 1493 g of trifluoroacetic anhydride (7.1 mol) was added. After addition was completed, 1 kg of water was added and the product began to reflux on the condenser. A total of 1165 g of heptafluoro-3-methoxypropanenitrile, CF3OCF2CF2CN was obtained after distillation.
Quantity
1561 g
Type
reactant
Reaction Step One
Quantity
300 g
Type
reactant
Reaction Step Two
Quantity
1025 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[F-:1].[Na+].[F:3][C:4](F)([F:15])[O:5][C:6](F)(F)[C:7](F)(F)[C:8](F)=[O:9].[CH3:17][OH:18]>>[CH3:17][O:18][C:8](=[O:9])[CH2:7][CH2:6][O:5][C:4]([F:15])([F:3])[F:1] |f:0.1|

Inputs

Step One
Name
Quantity
1561 g
Type
reactant
Smiles
FC(OC(C(C(=O)F)(F)F)(F)F)(F)F
Step Two
Name
Quantity
300 g
Type
reactant
Smiles
[F-].[Na+]
Name
Quantity
1025 g
Type
reactant
Smiles
CO

Conditions

Stirring
Type
CUSTOM
Details
mechanical stirred
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
A 5-L round bottom 3-neck flask equipped with a −78° C. condenser
ADDITION
Type
ADDITION
Details
6,482,979 (Hintzer et al.), was added to the flask at −20° C
WASH
Type
WASH
Details
The reaction mixture was washed with 800 g water
CUSTOM
Type
CUSTOM
Details
phased split

Outcomes

Product
Name
Type
product
Smiles
COC(CCOC(F)(F)F)=O
Measurements
Type Value Analysis
AMOUNT: MASS 1490 g
YIELD: PERCENTYIELD 91%
YIELD: CALCULATEDPERCENTYIELD 129.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.